

# Sertindole Shows Promise in Gastric Cancer Treatment by Targeting Key Survival Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Sertindole |           |
| Cat. No.:            | B1681639   | Get Quote |

**Sertindole**, an atypical antipsychotic medication, is demonstrating significant anticancer potential in preclinical gastric cancer models. Researchers have found that **Sertindole** inhibits the proliferation of gastric cancer cells and induces programmed cell death, known as apoptosis, by blocking a critical cellular signaling pathway. These findings, supported by both in vitro and in vivo studies, suggest a potential new therapeutic avenue for this challenging disease.

**Sertindole**'s anticancer effects appear to be primarily mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. [1][2] This pathway is often overactive in cancer cells, promoting their growth, survival, and proliferation. By suppressing this pathway, **Sertindole** effectively chokes off a key survival mechanism for gastric cancer cells.

In laboratory studies, **Sertindole** has been shown to be effective against various human gastric cancer cell lines, including HGC27, MGC803, BGC823, and MKN45.[1] The drug's ability to inhibit cell growth is dose-dependent, with specific concentrations required to achieve a 50% inhibition of cell viability (IC50). Furthermore, **Sertindole**'s pro-apoptotic effects are evident through the increased expression of proteins that promote cell death.[1]

Notably, **Sertindole**'s anticancer activity is enhanced when used in combination with the standard chemotherapy drug, cisplatin.[1] This synergistic effect suggests that **Sertindole** could be a valuable addition to existing chemotherapy regimens, potentially improving



treatment efficacy and overcoming drug resistance. In animal models, oral administration of **Sertindole** has been shown to suppress the growth of gastric cancer tumors.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies investigating **Sertindole**'s efficacy in gastric cancer models.

Table 1: In Vitro Cytotoxicity of Sertindole in Human Gastric Cancer Cell Lines

| Cell Line | IC50 (μM) after 24h Treatment |  |
|-----------|-------------------------------|--|
| HGC27     | 9.75 ± 2.62                   |  |
| MKN45     | 4.97 ± 1.00                   |  |
| MGC803    | 6.83 ± 1.85                   |  |
| BGC823    | 15.85 ± 2.19                  |  |

Data represents the mean  $\pm$  standard deviation from three separate experiments.

Table 2: Apoptosis Induction in Gastric Cancer Cells with **Sertindole** and Cisplatin Combination Therapy

| Cell Line | Treatment (24h)                     | Early Apoptotic<br>Cells (%) | Late Apoptotic<br>Cells (%) |
|-----------|-------------------------------------|------------------------------|-----------------------------|
| MKN45     | Cisplatin (5 μg/ml)                 | 10.0                         | 8.9                         |
| MKN45     | Sertindole + Cisplatin<br>(5 μg/ml) | 20.7                         | 26.9                        |

Data indicates a significant increase in both early and late apoptotic cells with the combination treatment.

# **Signaling Pathway and Experimental Workflow**



The diagrams below illustrate the proposed mechanism of action for **Sertindole** and a typical workflow for evaluating its anticancer effects in a xenograft model.

#### Sertindole's Mechanism of Action in Gastric Cancer



Click to download full resolution via product page



Caption: **Sertindole** inhibits the JAK2/STAT3 signaling pathway.

#### In Vivo Xenograft Model Workflow



Click to download full resolution via product page



Caption: Workflow for evaluating **Sertindole** in a gastric cancer xenograft model.

# **Detailed Experimental Protocols**

The following are detailed protocols for key experiments used to evaluate the anticancer potential of **Sertindole** in gastric cancer models.

## **Cell Viability Assay (CCK-8)**

- Cell Seeding: Seed gastric cancer cells (HGC27, MGC803, BGC823, or MKN45) in 96-well plates at a density of 5 x 10<sup>3</sup> cells per well in 100 μL of RPMI-1640 medium supplemented with 10% fetal bovine serum. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Drug Treatment: Treat the cells with varying concentrations of Sertindole (e.g., 0 to 30 μM) for 24 hours.
- CCK-8 Addition: After the treatment period, remove the medium containing Sertindole and add 110 μL of fresh medium and 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
   The cell viability is calculated as a percentage of the untreated control cells.

#### **Apoptosis Assay (Flow Cytometry)**

- Cell Seeding and Treatment: Seed MGC803 or MKN45 cells in 6-well plates. Treat the cells
  with the desired concentrations of **Sertindole**, cisplatin, or a combination of both for 24
  hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphatebuffered saline (PBS).
- Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive



cells are considered late apoptotic or necrotic.

## **Western Blot Analysis**

- Cell Lysis: After treatment with Sertindole for the indicated times and concentrations, wash
  the gastric cancer cells with cold PBS and lyse them in RIPA buffer containing protease and
  phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Mcl-1, Survivin, c-Myc, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
- Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate
  with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1
  hour at room temperature. Visualize the protein bands using an enhanced
  chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Model

- Cell Implantation: Subcutaneously inject 5 x 10<sup>6</sup> MGC803 cells suspended in PBS into the right flank of 4-6 week old female BALB/c nude mice.
- Tumor Growth: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length × width²) / 2.
- Treatment: When tumors reach a volume of approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment groups. Administer **Sertindole** (e.g., 10 or 20 mg/kg/day) and/or cisplatin (e.g., 5 mg/kg/day) via oral gavage.
- Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice, and excise the tumors for

#### Advanced Research & Novel Applications

Check Availability & Pricing

weighing and further analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Antipsychotic Agent Sertindole Exhibited Antiproliferative Activities by Inhibiting the STAT3 Signaling Pathway in Human Gastric Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Sertindole Shows Promise in Gastric Cancer Treatment by Targeting Key Survival Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681639#investigating-the-anticancer-potential-of-sertindole-in-gastric-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## Advanced Research & Novel Applications

Check Availability & Pricing

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com